molecular formula C7H6I2O2 B2408042 2-(Hydroxymethyl)-4,6-diiodophenol CAS No. 13862-13-0

2-(Hydroxymethyl)-4,6-diiodophenol

Cat. No. B2408042
CAS RN: 13862-13-0
M. Wt: 375.932
InChI Key: NLZFTKDGHZEOJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(Hydroxymethyl)-4,6-diiodophenol” is a phenolic compound with two iodine atoms and a hydroxymethyl group attached to the phenol ring. The hydroxymethyl group consists of a methylene bridge (−CH2− unit) bonded to a hydroxyl group (−OH), making it an alcohol .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenol ring with two iodine atoms and a hydroxymethyl group attached. The exact positions of these groups on the ring could influence the compound’s properties .


Chemical Reactions Analysis

As a phenolic compound, “2-(Hydroxymethyl)-4,6-diiodophenol” could potentially undergo various chemical reactions. For example, it might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Hydroxymethyl)-4,6-diiodophenol” would be influenced by its molecular structure. For example, the presence of iodine atoms could increase its molecular weight and potentially affect its solubility .

Scientific Research Applications

  • Phenolic Compounds in Dentistry
    Phenolic compounds such as tyrosol and hydroxytyrosol have shown potential for application in dentistry due to their antioxidant, anti-inflammatory, antiviral, and anti-tumor properties. These compounds can be used in various clinical areas, primarily for their anti-inflammatory, antioxidant, and anti-tumor activities (Ramos et al., 2020).

  • Polyphenols in Sports Recovery
    Polyphenols, characterized by hydroxyl groups attached to benzene rings, have been researched for their potential in enhancing exercise performance and recovery. They may enhance exercise capacity and performance during endurance and repeated sprint exercise via antioxidant and vascular mechanisms. Additionally, polyphenol supplementation could enhance recovery following muscle damage induced by intensive exercise due to their antioxidant and anti-inflammatory properties (Bowtell & Kelly, 2019).

  • Anti-Inflammatory Effects of Phenolic Compounds
    Hydroxylated polyphenols, or flavonoids, have been extensively studied for their medicinal properties, including anti-inflammatory effects. They inhibit the secretions of certain enzymes and the secretion of arachidonic acid, reducing inflammatory reactions. These compounds modulate the expression and activation of various cytokines and pro-inflammatory molecules, offering treatment options for a range of inflammatory-related diseases (Al-Khayri et al., 2022).

  • Polyphenols and Microbiota, Metabolism Health
    Polyphenols have been recognized for their antioxidative, anti-inflammatory, antiapoptotic, cancer chemopreventive, anticarcinogenic, and antimicrobial properties. The interaction of polyphenols with microbiome and mitochondria, their metabolism, and their health beneficial effects have been the subject of extensive research. They are also explored for their roles in cognitive diseases, obesity development, and as prophylactic measures in disease prevention (Rajha et al., 2021).

Safety and Hazards

The safety and hazards of this compound would depend on various factors, including its physical and chemical properties, how it’s used, and how much is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on “2-(Hydroxymethyl)-4,6-diiodophenol” would depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis and studying its mechanism of action .

properties

IUPAC Name

2-(hydroxymethyl)-4,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6I2O2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2,10-11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZFTKDGHZEOJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)O)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)-4,6-diiodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.